molecular formula C15H16FNO3S2 B2729413 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2185589-54-0

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2729413
CAS No.: 2185589-54-0
M. Wt: 341.42
InChI Key: UTNZDIQHMMZVKR-UHFFFAOYSA-N
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Description

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a pyrrolidine-based compound featuring a sulfonyl group substituted with a 5-fluoro-2-methoxyphenyl moiety at position 1 and a thiophen-3-yl group at position 2. The electron-withdrawing fluorine and methoxy groups on the phenyl ring may influence electronic properties and binding affinity, whereas the thiophene moiety could contribute to π-π stacking or hydrophobic interactions in target binding.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c1-20-14-3-2-13(16)8-15(14)22(18,19)17-6-4-11(9-17)12-5-7-21-10-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNZDIQHMMZVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FNO3SC_{17}H_{18}FNO_3S, with a molecular weight of 337.39 g/mol. The presence of a sulfonyl group, fluorine atom, and methoxy group enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

The compound's mechanism of action primarily involves interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group serves as an electron-withdrawing moiety that can influence the reactivity and binding affinity of the compound to biological targets. Fluorination increases the lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that compounds with similar structures exhibit inhibition of tumor growth through mechanisms that may involve the modulation of nucleic acid synthesis pathways. For instance, sulfonyl-containing derivatives have been studied as prodrugs for 5-fluoro-2′-deoxyuridine (FdU), demonstrating enhanced potency against various cancer cell lines compared to their non-sulfonylated counterparts .

Antiviral Properties

In addition to anticancer effects, there is emerging evidence that compounds containing the 5-fluoro-2-methoxyphenyl moiety may possess antiviral activity. This is particularly relevant in the context of developing new antiviral agents targeting RNA viruses. The structural characteristics of the compound suggest it could inhibit viral replication by interfering with essential viral enzymes .

Study on Anticancer Efficacy

A study investigating various sulfonyl derivatives highlighted that those similar to this compound exhibited significant cytotoxic effects against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, supporting the potential use of this compound in cancer therapy .

Mechanistic Insights

Further mechanistic studies revealed that the compound could induce apoptosis in cancer cells through caspase activation pathways. This suggests that it may not only halt cell division but also trigger programmed cell death, providing a dual mechanism for its anticancer effects.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC17H18FNO3SAnticancer, Antiviral
5-FluorouracilC4H5FN2O2Anticancer
Sulfonamide derivativesVariesAntibacterial

This table illustrates that while this compound shares certain properties with established drugs like 5-fluorouracil, it may offer additional benefits due to its unique structure.

Comparison with Similar Compounds

1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-[(2-furylmethyl)sulfonyl]pyrrolidine ()

  • Structural Differences :
    • The phenyl ring substituents differ: 3-chloro-4-methoxy vs. 5-fluoro-2-methoxy in the main compound. Chlorine (Cl) introduces greater steric bulk and lipophilicity compared to fluorine (F).
    • The second sulfonyl group is attached to a furan-2-ylmethyl group instead of a thiophen-3-yl group.
  • Heterocycle Impact: Furan’s oxygen atom may engage in hydrogen bonding, while thiophene’s sulfur enhances hydrophobicity and π-stacking capacity.

Table 1: Substituent Comparison

Compound Phenyl Substituents Heterocycle Molecular Weight*
Main Compound 5-Fluoro-2-methoxy Thiophen-3-yl ~355 g/mol
Compound 3-Chloro-4-methoxy Furan-2-yl ~448 g/mol

*Estimated based on structural formulas.

Core Structure Modifications

1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione ()

  • Structural Differences :
    • The pyrrolidine core is oxidized to a pyrrolidine-2,5-dione , introducing two ketone groups.
    • A piperazine-sulfonyl group replaces the thiophene moiety.
  • Solubility: Ketones may increase polarity, improving aqueous solubility compared to the main compound. Pharmacokinetics: The piperazine moiety could enhance solubility but may alter blood-brain barrier penetration.

Heterocycle and Functional Group Comparisons

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride ()

  • Structural Differences :
    • Contains a pyrazole-trifluoromethyl group linked to thiophene, with a sulfonyl chloride functional group.
  • Implications :
    • Reactivity : The sulfonyl chloride is highly reactive, often used as a synthetic intermediate, unlike the stable sulfonamide in the main compound.
    • Electron Effects : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which could stabilize negative charges in intermediates.

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